zinc;4-hydroxybenzenesulfonate
Overview
Description
Preparation Methods
Zinc phenolsulfonate is synthesized by reacting zinc chloride with 4-hydroxybenzenesulfonic acid . The reaction typically involves dissolving zinc chloride in water and then adding 4-hydroxybenzenesulfonic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc phenolsulfonate. The product is then crystallized from warm water by cooling to 0°C .
Chemical Reactions Analysis
Zinc phenolsulfonate behaves as a weak acid in solution and can react with bases in neutralization reactions that generate heat . It is soluble in water and turns pink on exposure to air . The compound can undergo various chemical reactions, including:
Scientific Research Applications
Zinc phenolsulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of zinc phenolsulfonate involves its ability to inhibit the growth of bacteria and fungi by disrupting their cell membranes . This antimicrobial effect is due to the compound’s ability to bind to the cell membrane and interfere with its integrity, leading to cell lysis and death . In ophthalmic solutions, zinc phenolsulfonate acts as an astringent, reducing inflammation and irritation by constricting blood vessels and reducing fluid secretion .
Comparison with Similar Compounds
Zinc phenolsulfonate is unique in its combination of antimicrobial, astringent, and deodorant properties . Similar compounds include:
Zinc sulfate: Used as an astringent and in the treatment of zinc deficiency.
Zinc chloride: Used as a disinfectant and in the treatment of skin conditions.
Zinc oxide: Used as a sunscreen and in the treatment of diaper rash.
Zinc phenolsulfonate stands out due to its specific use in cosmetic products and its ability to provide multiple benefits in a single compound .
Properties
IUPAC Name |
zinc;4-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O4S.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVKGUVDRSSWHV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(C6H5O4S)2, C12H10O8S2Zn | |
Record name | ZINC PHENOLSULFONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059571 | |
Record name | Zinc phenolsulfonate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1059571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine., Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index] | |
Record name | ZINC PHENOLSULFONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Zinc phenolsulfonate | |
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URL | https://haz-map.com/Agents/7792 | |
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Boiling Point |
248 °F at 760 mmHg (decomposes) (USCG, 1999) | |
Record name | ZINC PHENOLSULFONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/ | |
Record name | ZINC PHENOLSULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2551 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 at 68 °F (USCG, 1999) | |
Record name | ZINC PHENOLSULFONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Color/Form |
Colorless transparent crystals or white granular powder | |
CAS No. |
127-82-2 | |
Record name | ZINC PHENOLSULFONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4818 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Zinc Phenolsulfonate | |
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Record name | Zinc phenolsulfonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15793 | |
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Record name | Benzenesulfonic acid, 4-hydroxy-, zinc salt (2:1) | |
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Record name | Zinc phenolsulfonate | |
Source | EPA DSSTox | |
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Record name | Zinc bis(4-hydroxybenzenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ZINC PHENOLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O71YT5YB5 | |
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Record name | ZINC PHENOLSULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2551 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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